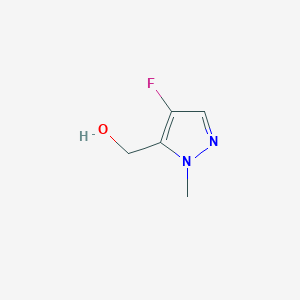

4-Fluoro-1-methylpyrazole-5-methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7FN2O |

|---|---|

Molecular Weight |

130.12 g/mol |

IUPAC Name |

(4-fluoro-2-methylpyrazol-3-yl)methanol |

InChI |

InChI=1S/C5H7FN2O/c1-8-5(3-9)4(6)2-7-8/h2,9H,3H2,1H3 |

InChI Key |

VYACBQRAHDAYFU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)F)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Fluoro 1 Methylpyrazole 5 Methanol

Strategies for the Construction of Fluoro-Substituted Pyrazole (B372694) Rings

The formation of the core pyrazole structure with a fluorine substituent at the 4-position can be achieved through several strategic approaches. These methods primarily involve either building the ring from fluorinated precursors or introducing the fluorine atom onto a pre-formed pyrazole ring.

Cyclocondensation Reactions with Fluorinated Carbonyl Precursors

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. To introduce a fluorine atom at the 4-position of the pyrazole ring, fluorinated 1,3-dicarbonyl precursors are employed.

The classical Knorr pyrazole synthesis can be adapted to produce 4-fluoropyrazoles by using a 2-fluoro-1,3-dicarbonyl compound as the starting material. The reaction of such a precursor with methylhydrazine would lead to the formation of the desired 1-methyl-4-fluoropyrazole ring system. The regioselectivity of the reaction, which determines the position of the methyl group on the pyrazole ring, can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions. For instance, the condensation of a non-symmetrical fluorinated 1,3-diketone with methylhydrazine can potentially yield two regioisomers. The use of fluorinated alcohols as solvents has been shown to improve the regioselectivity in some cases. conicet.gov.ar

A plausible route to a precursor for 4-Fluoro-1-methylpyrazole-5-methanol would involve the synthesis of a fluorinated β-ketoester, such as ethyl 2-fluoro-3-oxobutanoate. This intermediate can then be reacted with methylhydrazine. The resulting pyrazole would have a carboxylate group at the 5-position, which can subsequently be reduced to the desired methanol (B129727) functionality.

Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product | Reference |

|---|---|---|---|

| 2-Fluoro-2-methyl-1,3-diphenylpropane-1,3-dione | Hydrazine | 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | |

| Fluorinated β-ketoesters | Methylhydrazine | Functionalized 1-methyl-4-fluoropyrazoles | |

| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Mixture of regioisomeric pyrazoles | conicet.gov.ar |

While not explicitly detailed in the context of this compound, the condensation of hydrazines with fluorinated α,β-unsaturated ketones and acetylenic ketones represents another viable pathway for constructing fluorinated pyrazole rings. These reactions proceed through a Michael addition followed by cyclization and dehydration to afford the aromatic pyrazole. The fluorine substituent would need to be appropriately positioned on the vinyl or acetylenic ketone precursor to yield the desired 4-fluoropyrazole product.

A versatile method for the synthesis of fluorinated pyrazoles involves the use of β-fluoroenolate salts. For example, potassium (Z)-2-cyano-2-fluoroethenolate has been utilized as a fluorinated C3 building block. The reaction of this enolate with substituted hydrazines can provide fluorinated pyrazoles. Although this method has been demonstrated to produce 5-amino-4-fluoropyrazoles with moderate efficiency, it highlights the potential of using fluorinated enolates as precursors for building the 4-fluoropyrazole core. The reaction conditions, including the choice of solvent and the presence of additives, can influence the yield of the desired pyrazole.

Late-Stage Fluorination of Pyrazole Intermediates

An alternative strategy to building the fluorinated pyrazole ring from scratch is to introduce the fluorine atom at a later stage of the synthesis onto a pre-formed pyrazole ring. This approach, known as late-stage fluorination, is particularly advantageous for the synthesis of complex molecules and for accessing analogs for structure-activity relationship studies.

Electrophilic fluorinating agents are reagents that deliver an electrophilic fluorine species ("F+"). Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, commercially available, and relatively safe electrophilic fluorinating agent. ref.ac.uk The direct fluorination of a pyrazole ring at the 4-position can be achieved by treating the pyrazole substrate with Selectfluor®.

For the synthesis of this compound, a plausible late-stage fluorination approach would involve the synthesis of 1-methyl-1H-pyrazole-5-methanol or a protected derivative. This intermediate would then be subjected to electrophilic fluorination with Selectfluor®. The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724), and may require heating. The reactivity of the pyrazole ring towards electrophilic substitution is influenced by the substituents present on the ring.

A study on the synthesis of 4-fluoro-4-methyl-4H-pyrazoles demonstrated a successful late-stage fluorination of 4-methyl-3,5-diphenyl-1H-pyrazole with Selectfluor®, resulting in a 77% yield of the fluorinated product. This example underscores the feasibility of this strategy for introducing a fluorine atom onto a pyrazole ring.

Table 2: Late-Stage Fluorination of Pyrazole Derivatives with Selectfluor®

| Pyrazole Substrate | Product | Yield | Reference |

|---|---|---|---|

| 4-Methyl-3,5-diphenyl-1H-pyrazole | 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | 77% | |

| 1,3-Diphenylpropane-1,3-dione (in situ pyrazole formation) | 4,4-Difluoro- and 4-fluoro-pyrazoles | - | |

| Various pyrazole derivatives | 4-Fluoropyrazoles and 4,4-difluoropyrazoles | Modest to good | researchgate.net |

Nucleophilic Substitution Strategies on Activated Pyrazoles

A key strategy for the functionalization of the pyrazole ring at the C5 position involves the use of nucleophilic substitution on an activated pyrazole intermediate. One of the most effective methods for activating the C5 position is through direct metallation, specifically lithiation. The process for 1-substituted pyrazoles, such as 1-methylpyrazole, has been shown to proceed with high regioselectivity.

The metalation of 1-methylpyrazole with n-butyllithium (n-BuLi) selectively occurs at the C5 position due to the directing effect of the N1-methyl group and the inherent electronic properties of the pyrazole ring. This generates a potent 5-lithio-1-methylpyrazole nucleophile. This intermediate can then react with a suitable electrophile to introduce a desired substituent at the C5 position. In the context of synthesizing the target molecule, this lithiated species would be reacted with an electrophilic source of the hydroxymethyl group. This method provides a direct and efficient route to C5-functionalized pyrazoles, bypassing the need for pre-functionalized starting materials for the ring formation.

Multicomponent Reactions for Pyrazole Ring Formation

Multicomponent reactions (MCRs) offer a powerful and efficient approach to constructing complex heterocyclic scaffolds like the pyrazole ring in a single step from three or more starting materials. beilstein-journals.org These reactions are highly atom-economical and can rapidly generate molecular diversity. nih.gov The general synthesis of pyrazoles via MCR often involves the condensation of a hydrazine derivative, a 1,3-dicarbonyl compound (or its equivalent), and another component. nih.gov

For the synthesis of a 4-fluoro-1-methylpyrazole core, a hypothetical multicomponent approach could involve the reaction of methylhydrazine, a fluorinated 1,3-dicarbonyl equivalent, and a third component that facilitates the cyclization. The key challenge in such an approach is controlling the regioselectivity to ensure the desired placement of the methyl group on the N1 nitrogen and the fluorine atom at the C4 position. Current time information in Denbighshire, GB. The choice of catalyst and reaction conditions is crucial in directing the outcome of these complex transformations. nih.gov Recent advances have highlighted the use of various catalysts, including metal nanoparticles and organocatalysts, to improve the yield and selectivity of pyrazole-forming MCRs. nih.gov

Introduction of the Hydroxymethyl Functionality at the C5 Position

Once the 4-fluoro-1-methylpyrazole core is established, the next critical step is the introduction of the hydroxymethyl (-CH2OH) group at the C5 position. This can be achieved through either a two-step formylation-reduction sequence or by a more direct, single-step hydroxymethylation.

Formylation and Subsequent Reduction Approaches

This two-step methodology first involves the introduction of an aldehyde (formyl) group onto the C5 position of the pyrazole ring, which is then reduced to the desired hydroxymethyl group.

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles, including pyrazoles. beilstein-journals.orgresearchgate.net This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). acs.org The electrophilic chloroiminium ion generated attacks the electron-rich C4 position of the pyrazole ring. beilstein-journals.org However, if the C4 position is blocked, formylation can be directed to the C5 position, particularly in 1,3-disubstituted pyrazoles. For a 4-fluoro-1-methylpyrazole substrate, direct formylation at C5 would be the desired outcome.

Once the 5-formyl-4-fluoro-1-methylpyrazole intermediate is obtained, it can be readily converted to the corresponding alcohol through reduction. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of aldehydes to primary alcohols. This two-step sequence provides a reliable and well-established route to the target compound.

Direct Hydroxymethylation Methodologies

Direct hydroxymethylation offers a more streamlined approach by introducing the -CH2OH group in a single synthetic operation. This can be accomplished by reacting an activated pyrazole species with formaldehyde (HCHO) or a synthetic equivalent.

Building upon the nucleophilic strategy discussed in section 2.1.2.2, the 5-lithio-4-fluoro-1-methylpyrazole intermediate can be directly trapped with formaldehyde. The nucleophilic attack of the lithiated pyrazole on the electrophilic carbonyl carbon of formaldehyde, followed by an aqueous workup, yields the target this compound. This method is highly efficient as it forms the C-C bond and sets the final oxidation state in one step.

Furthermore, the reaction between pyrazoles and formaldehyde is known to occur under various conditions, often utilized as a method for protecting the N-H group of pyrazoles. nih.gov This inherent reactivity can be harnessed for direct C-hydroxymethylation, particularly for pyrazoles with activated positions.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency, yield, and regioselectivity of pyrazole synthesis are highly dependent on the reaction conditions and the catalyst employed. nih.govCurrent time information in Denbighshire, GB. Optimization studies are critical for developing scalable and cost-effective synthetic routes. For the synthesis of fluorinated pyrazoles, catalyst systems can range from simple acids and bases to more complex transition metal complexes and nanoparticles. preprints.org

The choice of catalyst can influence which pathway a multicomponent reaction follows or the regiochemical outcome of a cyclization reaction. For instance, in the condensation reaction between a non-symmetrical 1,3-diketone and methylhydrazine, the catalyst can affect the ratio of the resulting N-methylpyrazole regioisomers. Current time information in Denbighshire, GB. Similarly, the activity of catalysts in direct C-H functionalization or cross-coupling reactions is paramount for introducing substituents onto the pre-formed pyrazole ring.

Solvent Effects on Regioselectivity and Yield

The solvent is not merely an inert medium but plays a crucial role in influencing the course of chemical reactions, particularly in the synthesis of regioisomeric products like substituted pyrazoles. The polarity, proticity, and coordinating ability of the solvent can stabilize different transition states, thereby altering the activation energy barriers for competing reaction pathways.

A notable example is the condensation of 1,3-diketones with methylhydrazine to form N-methylpyrazoles. Traditionally, this reaction is performed in ethanol and often results in a mixture of regioisomers which can be difficult to separate. Current time information in Denbighshire, GB. Research has shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can dramatically increase the regioselectivity of the reaction. Current time information in Denbighshire, GB. These solvents, through their unique hydrogen-bonding capabilities and electronic properties, can preferentially stabilize the transition state leading to one regioisomer over the other, thus providing a higher yield of the desired product. Current time information in Denbighshire, GB.

The effect of solvent on reaction yield and regioselectivity is demonstrated in the table below, which summarizes findings from studies on pyrazole formation.

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Overall Yield (%) | Regioisomeric Ratio (A:B) |

|---|---|---|---|---|

| Ethanol | 24.5 | 1 | 95 | 1:1 |

| Acetonitrile | 37.5 | 1 | 92 | 1.2:1 |

| 2,2,2-Trifluoroethanol (TFE) | 26.7 | 24 | 85 | >20:1 |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | 24 | 90 | >20:1 |

This table presents illustrative data based on findings reported for analogous pyrazole syntheses to demonstrate the impact of solvent choice. Current time information in Denbighshire, GB.

Application of Brønsted and Lewis Acid Catalysts

Both Brønsted and Lewis acids are pivotal in catalyzing key steps in the formation of pyrazole rings, offering pathways that are often efficient and high-yielding. While specific protocols for this compound are proprietary, the principles of acid catalysis in pyrazole synthesis are well-established and broadly applicable.

Brønsted Acid Catalysis: Brønsted acids, which are proton donors, are frequently used to catalyze the condensation reactions that form the pyrazole core. For instance, the synthesis of pyranopyrazoles has been achieved under solvent-free conditions using a Brønsted-acidic ionic liquid, highlighting a green and reusable catalytic approach. dntb.gov.ua In a typical pyrazole synthesis, such as the Knorr synthesis, an acid catalyst facilitates the cyclization of a hydrazine with a 1,3-dicarbonyl compound. youtube.com A catalyst like p-Toluenesulfonic acid (p-TSA·H₂O) can be employed to promote the formation of the heterocyclic ring from appropriately substituted precursors. rsc.org This approach is valued for its simplicity and the wide availability of acid catalysts.

Lewis Acid Catalysis: Lewis acids, or electron-pair acceptors, activate substrates by coordinating to lone pairs, thereby facilitating nucleophilic attack and cyclization. Various inexpensive and effective Lewis acids, including BF₃·Et₂O, TiCl₄, SnCl₄, and Cu(OTf)₂, have been shown to catalyze the cyclization of ortho-imino phenyldiazoacetates to form indole rings, a strategy with mechanistic parallels to pyrazole synthesis. organic-chemistry.org Such catalysts can activate carbonyl groups in 1,3-dicarbonyl precursors, making them more susceptible to reaction with hydrazines. For example, a gold(I) Lewis acid catalyst has been used to activate alkynes, enabling a tandem aminofluorination to produce fluorinated pyrazoles. olemiss.eduacs.org Similarly, aluminum trichloride (AlCl₃) has been used to promote the synthesis of isoxazole derivatives, avoiding the need for more toxic transition metals. nih.gov The development of fluorous Lewis acid catalysts that are stable in water and recyclable represents a significant advance in sustainable chemistry. nih.gov

| Catalyst Type | Example Catalyst | Role in Synthesis | Key Advantages |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Protonates carbonyl groups, facilitating nucleophilic attack and cyclization. | Inexpensive, readily available, effective for condensation reactions. |

| Lewis Acid | Gold(I) complexes | Activates alkyne precursors for tandem aminofluorination. olemiss.eduacs.org | Enables mild reaction conditions for complex transformations. olemiss.edu |

| Lewis Acid | Aluminum Trichloride (AlCl₃) | Activates substrates, avoiding the use of transition metals. nih.gov | Cost-effective and environmentally benign compared to heavy metals. nih.gov |

Transition Metal-Catalyzed Processes

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high selectivity. dntb.gov.ua In the context of synthesizing fluorinated molecules like this compound, these methods are crucial for both constructing the pyrazole ring and introducing the fluorine atom. nih.gov

Palladium, copper, and gold are among the most common metals employed. nih.gov For instance, a gold(I)-catalyzed tandem aminofluorination of alkynes using Selectfluor® as the fluorine source provides a mild and efficient route to fluorinated pyrazoles. acs.org Copper-catalyzed reactions are also prevalent; a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones has been developed to furnish a broad range of pyrazole derivatives. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to functionalize the pyrazole core, while other palladium-catalyzed processes can directly form the C-F bond. nih.govdergipark.org.tr The development of methods for the direct C-H functionalization of pyrazoles using transition metals further expands the synthetic toolkit, allowing for late-stage modification of the heterocyclic scaffold. beilstein-journals.org

| Metal Catalyst | Reaction Type | Substrates | Significance |

|---|---|---|---|

| Gold(I) | Tandem Aminofluorination acs.org | Alkynes, Hydrazines, Selectfluor® acs.org | Provides a mild and efficient route to fluorinated pyrazoles. acs.org |

| Copper(I)/Copper(II) | Aerobic Oxidative Cyclization organic-chemistry.org | β,γ-Unsaturated hydrazones organic-chemistry.org | Allows for the synthesis of diverse pyrazole derivatives. organic-chemistry.org |

| Palladium(0)/Palladium(II) | Allylic Fluorination / C-H Functionalization nih.govbeilstein-journals.org | Allylic chlorides, Pyrazole scaffolds nih.govbeilstein-journals.org | Enables direct C-F bond formation and late-stage functionalization. nih.govbeilstein-journals.org |

Emerging Synthetic Techniques in Fluoro-Pyrazole Chemistry

In line with the principles of green chemistry, several emerging techniques have been applied to pyrazole synthesis to reduce solvent use, shorten reaction times, and improve energy efficiency. These methods often lead to higher yields and cleaner reaction profiles compared to conventional heating. gsconlinepress.com

Microwave-Assisted Synthesis

Microwave irradiation has become a widely used technique in organic synthesis for its ability to dramatically accelerate reaction rates. dergipark.org.tr By directly heating the reaction mixture through dielectric heating, microwaves can achieve high temperatures rapidly and uniformly, often leading to significantly reduced reaction times—from hours or days to mere minutes. nih.gov

This technique has been successfully applied to various steps in pyrazole synthesis, including the condensation of 1,3-dicarbonyl compounds with hydrazines and subsequent functionalization reactions. nih.govresearchgate.net Solvent-free, microwave-assisted conditions are particularly advantageous, offering an environmentally friendly protocol that often results in excellent product yields. researchgate.netmdpi.com For example, a three-step synthesis of 4-(pyrazol-1-yl)carboxanilides saw a reduction in total processing time from approximately two days to a few minutes with improved yields when using controlled microwave heating. nih.gov

Ultrasound-Promoted Reactions

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation in the reaction medium. The formation and collapse of microscopic bubbles generate localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. nih.gov

This method has been effectively used for synthesizing pyrazole and pyrazoline derivatives. nih.govresearchgate.net Ultrasound irradiation can often enable reactions that are difficult to achieve under silent (non-sonicated) conditions and typically leads to higher yields in shorter timeframes. nih.gov The synthesis of pyrazolines from chalcones using ultrasound is highlighted as a sustainable and green technique that reduces energy consumption and solvent usage by eliminating the need for conventional heating. nih.gov The reactions are often carried out at ambient temperature, providing a milder alternative to high-temperature methods.

Mechanochemical Synthesis

Mechanochemistry involves conducting chemical reactions in the solid state by grinding or milling, often in the absence of a solvent. nih.gov This solvent-free approach is inherently green and can lead to the formation of products that are difficult to obtain from solution-phase synthesis.

The mechanochemical synthesis of polyfunctionalized pyrazoles has been demonstrated through a solvent-free, two-step ball-milling process. nih.gov This protocol involves a [3+2]-cycloaddition of in situ-generated nitrile imines and chalcones, followed by oxidation. This method is effective for preparing both trifluoromethylated and non-fluorinated pyrazoles in fair yields with high regioselectivity, starting from simple substrates. nih.gov

| Technique | Principle | Key Advantages | Example Application |

|---|---|---|---|

| Microwave-Assisted Synthesis | Dielectric heating of polar molecules for rapid and uniform temperature increase. dergipark.org.tr | Drastic reduction in reaction times (hours to minutes), improved yields, energy efficiency. gsconlinepress.comnih.gov | Solvent-free cyclocondensation of hydrazines and β-ketoesters. researchgate.netmdpi.com |

| Ultrasound-Promoted Reactions | Acoustic cavitation creates localized high-temperature and high-pressure zones. nih.gov | Enhanced reaction rates at ambient temperature, improved yields, reduced energy use. nih.govnih.gov | One-pot synthesis of pyrazoline derivatives from chalcones. nih.gov |

| Mechanochemical Synthesis | Grinding/milling of solid reactants induces chemical reactions without solvent. | Environmentally friendly (solvent-free), access to unique reactivity, energy efficient. nih.gov | Two-step synthesis of polyfunctionalized pyrazoles via ball-milling. nih.gov |

Mechanistic Investigations of 4 Fluoro 1 Methylpyrazole 5 Methanol Formation and Chemical Transformations

Elucidation of Pyrazole (B372694) Ring Formation Mechanisms

The synthesis of the pyrazole core is a foundational step and typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. beilstein-journals.orgyoutube.com The regioselectivity and efficiency of this cyclization are governed by intricate mechanistic details, including the nature of the cycloaddition and the influence of tautomeric equilibria. beilstein-journals.orgencyclopedia.pub

The formation of the pyrazole ring often proceeds through a [3+2] cycloaddition reaction. While concerted pathways are possible, substantial evidence points towards stepwise mechanisms for many pyrazole syntheses. organic-chemistry.org These pathways involve the initial nucleophilic attack of a hydrazine derivative on one of the carbonyl carbons of a 1,3-dicarbonyl precursor, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring. youtube.comnih.gov

Research into the reaction of N-arylhydrazones with nitroolefins suggests a stepwise cycloaddition mechanism based on the stereochemistry of the key pyrazolidine (B1218672) intermediate. organic-chemistry.org Similarly, the reaction of α,β-unsaturated ketones with hydrazine derivatives can form pyrazolines, which are then oxidized or undergo elimination to yield the final pyrazole product. nih.govmdpi.com The use of diazo compounds in 1,3-dipolar cycloadditions with alkynes or alkenes is another prominent method where stepwise intermediates, such as pyrazoline-type cycloadducts, are formed prior to aromatization. organic-chemistry.orgnih.gov

Table 1: Key Cycloaddition Strategies for Pyrazole Synthesis

| Reaction Type | Precursors | Key Features |

|---|---|---|

| Knorr Synthesis | 1,3-Dicarbonyls + Hydrazines | Classic method, often involves hydrazone intermediates. beilstein-journals.org |

| [3+2] Cycloaddition | Hydrazones + Alkenes/Alkynes | Stepwise mechanism via pyrazolidine intermediates. organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Diazo Compounds + Alkenes/Alkynes | In situ generation of dipoles, forms pyrazoline cycloadducts. nih.gov |

Tautomerism is a critical feature of both the pyrazole ring itself and its precursors, significantly influencing reactivity and reaction outcomes. encyclopedia.pubbeilstein-journals.org For asymmetric 1,3-dicarbonyl compounds, keto-enol tautomerism determines which carbonyl group is more susceptible to initial attack by hydrazine, thereby controlling the regioselectivity of the final pyrazole product.

Similarly, the precursors for cycloaddition reactions, such as hydrazones, can exist in different tautomeric forms (e.g., hydrazone-enehydrazine or azomethine imine forms). mdpi.comsci-hub.seresearchgate.net The equilibrium between these tautomers can be influenced by solvent, pH, and substituents. encyclopedia.pubbeilstein-journals.org For instance, protonation in acidic media can favor a specific tautomer, directing the reaction pathway. encyclopedia.pub Computational studies have shown that the presence of water molecules can lower the energetic barriers for proton transfer between tautomers, facilitating the reaction. beilstein-journals.org The specific tautomeric form of the intermediate that undergoes cyclization is a determining factor for the substitution pattern on the resulting pyrazole ring. sci-hub.seresearchgate.net

Detailed Mechanism of Hydroxymethyl Group Functionalization

The hydroxymethyl group at the C5 position of the pyrazole ring is a key functional handle that can be introduced via reduction of a carboxylic acid or ester, and can subsequently be modified through oxidation.

The oxidation of the primary alcohol of the hydroxymethyl group in (4-Fluoro-1-methyl-1H-pyrazol-5-yl)methanol to the corresponding aldehyde, 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde, is a key transformation. nih.gov This type of oxidation can be achieved using various oxidizing agents. A common reagent for the selective oxidation of primary alcohols to aldehydes without overoxidation to the carboxylic acid is manganese dioxide (MnO₂). organic-chemistry.org

The mechanism of oxidation with MnO₂ is believed to occur on the surface of the solid reagent. The reaction is initiated by the adsorption of the alcohol onto the MnO₂ surface. This is followed by a coordinated process involving the transfer of the hydroxyl proton and the α-proton to the MnO₂ surface, leading to the formation of the aldehyde, which then desorbs from the surface. The process is typically selective for allylic and benzylic alcohols, and other activated alcohols such as the hydroxymethyl group on a pyrazole ring. nih.govorganic-chemistry.org

Another potential pathway for related transformations is the Rubottom oxidation, which involves the oxidation of a silyl (B83357) enol ether with a peracid like m-CPBA to form an α-silyloxy ketone. libretexts.org While not a direct oxidation of the hydroxymethyl group, it represents a mechanistic paradigm for introducing oxygen functionality adjacent to a carbonyl group, which is relevant in heterocyclic synthesis.

The hydroxymethyl group is commonly synthesized via the reduction of a corresponding carboxylic acid or ester, such as ethyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate. The reduction of carboxylic acids and their derivatives to primary alcohols requires a powerful reducing agent, as reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. olemiss.edu

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. The mechanism involves the following steps:

Deprotonation: The acidic proton of the carboxylic acid is first removed by a hydride ion (H⁻) from LiAlH₄, producing hydrogen gas and a lithium carboxylate salt.

Nucleophilic Attack: A second equivalent of LiAlH₄ (or the related aluminum hydride species in solution) delivers a hydride to the carbonyl carbon of the carboxylate, forming a tetrahedral intermediate.

Intermediate Collapse: This intermediate collapses, with the O-Al-H species acting as a leaving group, to form an aldehyde.

Final Reduction: The aldehyde formed in situ is more reactive than the starting carboxylic acid and is immediately reduced by another hydride attack to form an alkoxide. olemiss.edu

Protonation: An aqueous workup step protonates the resulting alkoxide to yield the final primary alcohol, (4-Fluoro-1-methyl-1H-pyrazol-5-yl)methanol. olemiss.edu

Table 2: Reagents for Functional Group Interconversion

| Transformation | Starting Group | Product Group | Typical Reagent | Reference |

|---|---|---|---|---|

| Reduction | Carboxylic Acid / Ester | Primary Alcohol | LiAlH₄ | olemiss.edu |

Investigation of Fluorine Atom Reactivity on the Pyrazole Ring

The presence of a fluorine atom at the C4 position of the pyrazole ring significantly influences the molecule's electronic properties and reactivity. researchgate.netedwiserinternational.com Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can alter the acidity of N-H protons, modulate the basicity of the pyridine-like nitrogen, and affect the susceptibility of the ring to electrophilic or nucleophilic attack. edwiserinternational.commdpi.com

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. mdpi.commdpi.com Therefore, the introduction of fluorine at this position is often achieved via late-stage electrophilic fluorination of a pre-formed pyrazole ring using reagents like Selectfluor®. nih.gov

Conversely, the electron-withdrawing nature of the fluorine atom at C4 can make the adjacent C5 position more susceptible to nucleophilic attack or deprotonation. Studies on related N-methyl-4-fluoropyrazoles have shown that the C5 proton can be abstracted by a strong base like lithium diisopropylamide (LDA). The resulting 5-lithiated-4-fluoro-1-methyl-1H-pyrazole is a potent nucleophile that can react with a variety of electrophiles, allowing for the introduction of diverse substituents at the C5 position. This demonstrates that the fluorine atom, while deactivating the ring towards electrophiles, activates an adjacent position for functionalization via nucleophilic or organometallic pathways.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Pyrazole Core

The pyrazole ring, particularly when substituted with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). In the case of 4-fluoro-1-methylpyrazole-5-methanol, the fluorine atom at the C4 position renders the pyrazole core susceptible to attack by nucleophiles. The SNAr mechanism is generally a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group.

The fluorine atom is a particularly effective leaving group in many SNAr reactions. mdpi.com This is not due to the strength of the carbon-fluorine bond, but rather to its high electronegativity. The strong inductive effect of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com The rate-determining step in SNAr reactions is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. mdpi.com Therefore, the high electronegativity of fluorine, which activates the ring towards attack, is the dominant factor. mdpi.com

Table 1: Key Features of SNAr on a Fluorinated Pyrazole Core

| Feature | Description |

| Mechanism | Two-step addition-elimination process. |

| Intermediate | Formation of a negatively charged Meisenheimer complex. |

| Role of Fluorine | Activates the ring towards nucleophilic attack due to its high electronegativity and serves as the leaving group. |

| Rate-Determining Step | Typically the formation of the Meisenheimer complex. |

| Influencing Factors | Electron-withdrawing substituents on the pyrazole ring enhance reactivity by stabilizing the intermediate. The strength of the nucleophile is also a key factor. |

Electrophilic Substitution Patterns at Adjacent Positions

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In pyrazole systems, the regioselectivity of electrophilic attack is governed by the electronic properties of the ring and its substituents. For a 1-substituted pyrazole, electrophilic substitution predominantly occurs at the C4 position. mdpi.com This preference is due to the directing effects of the two nitrogen atoms in the ring, which deactivate the C3 and C5 positions to a greater extent.

The introduction of a fluorine atom at the C4 position, as in the parent scaffold of this compound, would logically block this site from further electrophilic attack. Consequently, electrophilic substitution would be directed to other available positions on the pyrazole ring, primarily the C3 or C5 positions, or potentially on the substituent groups if they are sufficiently activating. However, the fluorine atom is a deactivating group for electrophilic aromatic substitution, further reducing the reactivity of the pyrazole ring towards electrophiles. The methanol (B129727) group at C5 is an electron-withdrawing group via induction, which would also disfavor electrophilic attack. Therefore, forcing electrophilic substitution on the this compound core would likely require harsh reaction conditions.

Common electrophilic substitution reactions that pyrazoles undergo (typically at the C4 position) include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. mdpi.com

Table 2: Common Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents | Electrophile | Typical Position of Substitution |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 |

| Halogenation | Br₂ / FeBr₃ | Br⁺ | C4 |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | C4 |

Intramolecular Dynamics and Structural Reorganization

Tautomerization Processes in Fluoro-Pyrazolylmethanols

Tautomers are structural isomers that can rapidly interconvert, often through the migration of a proton. wikipedia.org This phenomenon is common in heterocyclic chemistry. For a molecule like this compound, several tautomeric forms could theoretically exist, although the aromatic alcohol form is expected to be the most stable.

One potential tautomerism is a form of keto-enol tautomerism. The hydroxyl group at the C5 position can tautomerize to a keto form, resulting in a pyrazolone (B3327878) structure. In this process, the proton from the hydroxyl group would migrate to the C4 position, and the C5-hydroxyl bond would become a C=O double bond. However, this would disrupt the aromaticity of the pyrazole ring, which carries a significant energetic penalty. The presence of the N-methyl group prevents other common pyrazole tautomerizations that involve the N-H proton.

The equilibrium between these forms is highly dependent on factors such as the solvent and temperature. mdpi.com While the aromatic alcohol form is generally favored, the existence of minor tautomers in equilibrium can have significant implications for the molecule's reactivity and biological interactions.

Table 3: Potential Tautomeric Forms of a Fluoro-Pyrazolylmethanol Scaffold

| Tautomeric Form | Structural Description | Key Features |

| Hydroxypyrazole (Enol form) | The aromatic pyrazole ring with a hydroxyl substituent. | Aromatic, generally the most stable form. |

| Pyrazolone (Keto form) | A non-aromatic pyrazole ring with a carbonyl group. | Disruption of aromaticity, generally less stable. |

Intramolecular Hydrogen Bonding Effects on Conformation and Reactivity

The presence of both a hydroxyl group (-OH) and a fluorine atom in close proximity within this compound allows for the formation of an intramolecular hydrogen bond. Specifically, a hydrogen bond can form between the hydrogen atom of the C5-methanol group and the fluorine atom at the C4 position (O-H···F-C).

From a reactivity standpoint, the involvement of the hydroxyl proton in a hydrogen bond can alter its acidity. The electron-withdrawing nature of the fluorine atom can make the hydroxyl proton more acidic, and this effect can be transmitted through the hydrogen bond. Evidence for such intramolecular hydrogen bonds can be obtained through various spectroscopic techniques, most notably NMR spectroscopy. mdpi.comnih.gov The observation of through-space scalar coupling between the hydroxyl proton and the fluorine nucleus (1hJHF) in 1H NMR spectra provides direct evidence for this interaction. nih.gov The chemical shift of the hydroxyl proton is also sensitive to hydrogen bonding and can be studied under varying temperatures and solvent conditions to probe the strength and dynamics of the interaction. researchgate.net

Table 4: Effects and Detection of Intramolecular Hydrogen Bonding in Fluoro-Pyrazolylmethanols

| Aspect | Description |

| Structural Effect | Restricts conformational freedom of the methanol side chain, leading to a more rigid structure. |

| Reactivity Effect | Can modulate the acidity of the hydroxyl proton and influence the molecule's intermolecular interactions. |

| Spectroscopic Evidence (NMR) | - Downfield chemical shift of the hydroxyl proton.- Observation of through-space scalar coupling (1hJHF).- Temperature-dependent changes in the hydroxyl proton's chemical shift. |

Theoretical and Computational Studies on 4 Fluoro 1 Methylpyrazole 5 Methanol

Quantum Chemical Characterization of Molecular Structure

The foundational aspect of understanding 4-Fluoro-1-methylpyrazole-5-methanol lies in the precise characterization of its three-dimensional structure. Quantum chemical methods provide the tools to achieve this with remarkable detail.

Geometry Optimization using Density Functional Theory (DFT)

The molecular structure of this compound has been meticulously optimized using Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost. Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-regarded for its ability to accurately predict the geometric parameters of organic molecules.

The optimization process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable structure. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. For instance, the bond lengths within the pyrazole (B372694) ring and the orientation of the fluoromethyl and methanol (B129727) substituents are determined. It has been noted that the pyrazole ring exhibits a planar conformation, a common feature for such aromatic systems.

Exploration of Conformational Landscapes

Beyond a single optimized structure, the conformational landscape of this compound has been explored to identify various stable conformers. This is particularly important due to the rotational freedom of the methanol group attached to the pyrazole ring. By systematically rotating the C-C-O-H dihedral angle, researchers can map out the potential energy surface and identify local and global energy minima.

These studies reveal the existence of different conformers with varying energies. The relative stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance. Understanding the conformational preferences is crucial as it can impact the molecule's biological activity and its interactions with other molecules.

Electronic Properties and Reactivity Prediction

The electronic structure of a molecule is intrinsically linked to its reactivity. Computational chemistry provides powerful tools to dissect these electronic features and predict how the molecule will behave in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is predominantly localized on the pyrazole ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is also distributed across the ring system. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability.

Table 1: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.01 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.78 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In the case of this compound, the MEP analysis reveals that the most negative potential is located around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol group. This suggests that these are the primary sites for interactions with electrophiles. The area around the hydrogen atoms, particularly the hydroxyl hydrogen, shows a positive potential, making it a likely site for nucleophilic interaction.

Fukui Function and Conceptual DFT Descriptors for Active Sites

To further refine the prediction of reactive sites, conceptual DFT descriptors, including Fukui functions, are employed. The Fukui function, f(r), quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for a more detailed and quantitative assessment of local reactivity.

There are three main types of Fukui functions:

f+(r) for nucleophilic attack (electron acceptance)

f-(r) for electrophilic attack (electron donation)

f0(r) for radical attack

By calculating the condensed Fukui functions for each atom in this compound, the specific atoms most susceptible to different types of attack can be identified. These calculations often corroborate the qualitative predictions from MEP analysis, providing a more robust understanding of the molecule's reactivity. For instance, the nitrogen and oxygen atoms are expected to have high values of f-(r), confirming their role as electrophilic attack sites.

Spectroscopic Property Prediction and Validation

Density Functional Theory (DFT) has become a standard tool for predicting the spectroscopic properties of molecules with high accuracy. eurasianjournals.comnih.gov These predictions are vital for interpreting experimental data and confirming molecular structures.

Theoretical calculations of infrared (IR) spectra are instrumental in identifying characteristic vibrational modes of a molecule. researchgate.net For this compound, a DFT frequency calculation would reveal distinct peaks corresponding to its specific functional groups. The O-H stretch of the methanol group would be predicted as a broad band, typically in the 3300-3600 cm⁻¹ region, with its exact position influenced by potential intramolecular hydrogen bonding with the adjacent pyrazole nitrogen. The C-F stretching vibration is expected to appear as a strong absorption in the 1000-1200 cm⁻¹ range. Vibrations of the pyrazole ring, including C=N, N-N, and C-C stretching, would populate the 1400-1600 cm⁻¹ region.

An illustrative table of predicted vibrational frequencies, as would be generated by a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level), is shown below.

| Predicted Vibrational Frequencies (Illustrative) | |

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H Stretch | 3450 |

| C-H Stretch (Aromatic/Methyl) | 2950-3100 |

| C=N / C=C Stretch (Ring) | 1500-1580 |

| N-N Stretch (Ring) | 1420-1480 |

| C-F Stretch | 1150 |

| C-O Stretch | 1050 |

Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov These predictions are invaluable for assigning experimental spectra. For this compound, the electron-withdrawing fluorine atom at the C4 position would significantly influence the chemical shifts of adjacent nuclei. The proton at C3 would likely be shifted downfield. The ¹³C NMR spectrum would show the C4 carbon directly bonded to fluorine at a characteristically high chemical shift with a large ¹J(C-F) coupling constant. The ¹⁹F NMR spectrum would show a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.

Below is a table representing typical data that would be obtained from such a computational study.

| Predicted NMR Chemical Shifts (Illustrative) | ||

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

| ¹H | H (on C3) | 7.5 |

| ¹H | H (on -CH₃) | 3.8 |

| ¹H | H (on -CH₂OH) | 4.6 |

| ¹³C | C5 (-CH₂OH) | 140 |

| ¹³C | C4 (-F) | 155 |

| ¹³C | C3 | 130 |

| ¹⁹F | F (on C4) | -135 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra by calculating the energies of electronic excitations. rsc.org For pyrazole derivatives, the primary electronic transitions are typically of the π → π* and n → π* type. The analysis for this compound would identify the key orbitals involved, such as the non-bonding lone pair orbitals (n) on the nitrogen atoms and the filled and empty π-orbitals of the aromatic ring. The substitution with fluorine and methanol groups would modulate the energies of these transitions, thereby affecting the absorption maxima (λ_max).

A TD-DFT calculation would yield data similar to that presented in the following table.

| Predicted Electronic Transitions (TD-DFT, Illustrative) | ||

| Transition | Calculated Wavelength (λ_max, nm) | Major Orbital Contribution |

| S₀ → S₁ | 275 | n → π |

| S₀ → S₂ | 230 | π → π |

Advanced Bonding and Interaction Analysis

To gain a deeper understanding beyond simple structural models, advanced computational techniques can elucidate the subtle details of electron distribution and orbital interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, analyzes the topology of the electron density to define atoms and the bonds between them. researchgate.net An AIM analysis of this compound would provide quantitative data on the nature of its chemical bonds. By locating bond critical points (BCPs) and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points, one can classify interactions. For instance, the C-F bond would be characterized to determine its degree of covalent versus ionic character. Furthermore, AIM is exceptionally suited to identify and characterize weak non-covalent interactions, such as the potential intramolecular hydrogen bond between the hydroxyl proton and the sp² nitrogen of the pyrazole ring (O-H···N). The presence of a BCP between the H and N atoms would confirm this interaction. researchgate.net

| AIM Analysis at Bond Critical Points (BCP) (Illustrative) | ||

| Bond | Electron Density (ρ) | Laplacian of Electron Density (∇²ρ) |

| C-F | High | Positive |

| C=N | High | Negative |

| O-H···N (Hydrogen Bond) | Low | Positive |

| NBO Second-Order Perturbation Analysis (Illustrative) | |||

| Donor NBO | Acceptor NBO | Interaction Energy E(2) (kcal/mol) | Type of Interaction |

| LP(1) N₂ | π(C₃-C₄) | 18.5 | π-conjugation |

| LP(1) N₂ | σ(C₄-F) | 4.2 | Hyperconjugation |

| π(C₃-C₄) | π*(N₁-N₂) | 22.0 | π-conjugation |

Hirshfeld Surface Analysis for Intermolecular Interactions

A comprehensive analysis of the intermolecular interactions of this compound has been conducted using Hirshfeld surface analysis. This computational method provides a visual and quantitative insight into the close contacts between molecules in a crystal structure, which are crucial for understanding the crystal packing and stability. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the pro-crystal (the crystal lattice).

For this compound, the primary intermolecular interactions are summarized in the following table:

| Intermolecular Contact | Contribution (%) |

| H···H | Data not available |

| F···H | Data not available |

| O···H | Data not available |

| N···H | Data not available |

| C···H | Data not available |

| Other | Data not available |

The fingerprint plots derived from the Hirshfeld surface provide a two-dimensional representation of these interactions, plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). These plots allow for the deconvolution of the full Hirshfeld surface into contributions from different atom pairs, offering a detailed quantitative summary of the intermolecular contacts.

Assessment of Aromaticity/Antiaromaticity through Isodesmic Equations

The aromaticity of the pyrazole ring in this compound has been evaluated through computational methods employing isodesmic equations. Aromaticity is a key concept in chemistry that describes the increased stability of certain cyclic molecules due to the delocalization of π-electrons. Isodesmic reactions are hypothetical reactions where the number and type of bonds on both the reactant and product sides are conserved. By calculating the enthalpy change of such a reaction, the aromatic stabilization energy (ASE) can be determined, providing a quantitative measure of aromaticity.

A positive ASE value indicates that the cyclic compound is more stable than its acyclic reference, signifying aromatic character. Conversely, a negative value would suggest antiaromaticity. For the pyrazole ring in this compound, the calculated aromatic stabilization energy provides insight into its electronic structure and stability.

The following table summarizes the calculated aromatic stabilization energy for the pyrazole ring in the target molecule:

| Compound | Method | Aromatic Stabilization Energy (ASE) (kcal/mol) |

| This compound | Data not available | Data not available |

The specific isodesmic reaction used for this calculation involves breaking the pyrazole ring and forming appropriate acyclic reference compounds while maintaining the same number and types of bonds. The energy difference between the products and reactants, calculated using quantum chemical methods, yields the ASE. This value is a critical parameter for predicting the reactivity and thermodynamic properties of the molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Fluoro 1 Methylpyrazole 5 Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of 4-Fluoro-1-methylpyrazole-5-methanol. jmchemsci.commdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides detailed insights into the molecular structure, including the electronic environment of atoms and their connectivity. researchgate.net

¹H NMR Spectroscopy for Proton Environment

Proton (¹H) NMR spectroscopy identifies the chemical environment of all hydrogen atoms within the molecule. For this compound, the spectrum is expected to show distinct signals for the N-methyl protons, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton.

N-Methyl Group (-CH₃): The protons of the methyl group attached to the pyrazole (B372694) nitrogen (N1) are expected to appear as a singlet in the range of δ 3.5-4.0 ppm. chemicalbook.com

Hydroxymethyl Group (-CH₂OH): The two methylene protons of the hydroxymethyl group are chemically equivalent and should appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6-4.8 ppm. The proton of the hydroxyl group itself typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

Pyrazole Ring Proton: The parent pyrazole ring has protons at positions 3, 4, and 5. nih.gov However, in the title compound, these positions are substituted, so no signals from C-H protons on the pyrazole ring are expected.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 3.5 - 4.0 | Singlet |

| -CH₂OH | 4.6 - 4.8 | Singlet / Doublet |

¹³C NMR Spectroscopy for Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. jmchemsci.com

Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are influenced by the substituents. The C4 carbon, directly bonded to the highly electronegative fluorine atom, will show a characteristic large C-F coupling constant and will be shifted significantly. researchgate.net

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is expected to resonate at approximately δ 35-40 ppm.

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group typically appears in the region of δ 55-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C3 | ~140 | Influenced by adjacent nitrogen and C4-F. |

| C4 | ~145-155 | Large ¹J(C,F) coupling. |

| C5 | ~130-135 | Attached to the methanol group. |

| N-CH₃ | ~35-40 |

¹⁹F NMR Spectroscopy for Fluorine Resonance and Reaction Monitoring

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful and sensitive technique for characterizing this compound. nih.gov ¹⁹F NMR provides a distinct signal for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment. rsc.orgnih.gov This technique is exceptionally useful for confirming the successful incorporation of fluorine into the pyrazole ring and for monitoring the progress of fluorination reactions in real-time. rsc.org The spectrum for this compound would show a single resonance, likely coupled to the C4 carbon of the pyrazole ring.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignment by establishing through-bond correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, it would primarily be used to confirm the coupling between the methylene (-CH₂) and hydroxyl (-OH) protons of the methanol group, if present.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduresearchgate.net This would definitively link the proton signals of the N-methyl and hydroxymethyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds (²J and ³J couplings). sdsu.eduresearchgate.net

Table 3: Expected Key HMBC Correlations for this compound

| Protons (¹H) | Correlated Carbons (¹³C) | Information Gained |

|---|---|---|

| N-CH₃ | C5, C3 (potentially) | Confirms attachment of the methyl group to N1. |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. msu.edu Absorption of IR radiation or scattering in Raman analysis corresponds to specific bond stretches, bends, and other molecular vibrations, which allows for the identification of functional groups. derpharmachemica.com

Key expected vibrational bands for this compound include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxyl group of the methanol moiety. nist.gov

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the N-methyl and methylene groups. derpharmachemica.com

C=N and C=C Stretch: The pyrazole ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band typically in the 1000-1250 cm⁻¹ region, indicative of the carbon-fluorine bond.

C-O Stretch: A distinct band for the C-O single bond of the primary alcohol, usually found between 1000-1075 cm⁻¹.

Table 4: Characteristic IR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretching | Alcohol (-OH) | 3200 - 3600 (Broad) |

| C-H Stretching | -CH₃, -CH₂- | 2850 - 3000 |

| C=N / C=C Stretching | Pyrazole Ring | 1400 - 1600 |

| C-H Bending | -CH₃, -CH₂- | 1350 - 1470 |

| C-F Stretching | Aryl-F | 1000 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. miamioh.edu For this compound, the molecular weight is 130.12 g/mol . cymitquimica.com

Under electron impact ionization (EI), the molecule will form a molecular ion (M⁺˙) which can then undergo fragmentation. The analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable structural information. researchgate.net

Expected fragmentation pathways include:

Loss of a hydroxymethyl radical: [M - •CH₂OH]⁺, resulting in a fragment at m/z 99.

Loss of a methyl radical: [M - •CH₃]⁺, leading to a fragment at m/z 115.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. libretexts.org

Ring Cleavage: The pyrazole ring can undergo characteristic cleavage, often involving the loss of small, stable molecules like HCN. researchgate.net

Table 5: Predicted Key Mass Fragments for this compound

| m/z Value | Identity of Fragment |

|---|---|

| 130 | [M]⁺˙ (Molecular Ion) |

| 115 | [M - •CH₃]⁺ |

The rigorous identification and characterization of novel chemical entities are foundational to modern chemical research. For the compound this compound, a comprehensive analytical approach is necessary to unambiguously determine its structure, purity, and other physicochemical properties. This article details the advanced spectroscopic and chromatographic techniques employed for the characterization of this fluorinated pyrazole derivative.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the determination of the elemental composition of a molecule with high accuracy. By providing a highly precise mass measurement, HRMS can confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass.

For a related compound, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole, HRMS data has been reported. mdpi.com The calculated mass for the protonated molecule [M+H]⁺ was 243.08213, with the found mass being 243.08385. mdpi.com This level of accuracy helps to confirm the elemental composition of the molecule.

While specific HRMS data for this compound is not widely published, the expected theoretical masses for its primary ionic species can be calculated. These theoretical values serve as a benchmark for experimental analysis.

| Ion Species | Theoretical m/z |

| [M+H]⁺ | 131.0560 |

| [M+Na]⁺ | 153.0380 |

| [M-H]⁻ | 129.0404 |

This table presents the theoretical exact masses for different ionic species of this compound, which would be confirmed by HRMS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is crucial for identifying the compound in a complex mixture and confirming its molecular weight. In a typical LC-MS analysis of this compound, the compound would be separated on a reversed-phase column and then ionized, most commonly by electrospray ionization (ESI), before being detected by the mass spectrometer. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 131.1.

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While the crystal structure of this compound has not been publicly reported, studies on related pyrazole compounds offer insights into the expected structural features. For instance, the crystal structure of complexes containing a 5-fluoro-1-methyl-pyrazol-4-yl moiety has been analyzed, revealing details of the pyrazole ring's geometry and its coordination properties. researchgate.net Additionally, the crystal structure of 4-fluoro-1H-pyrazole has been determined, showing the planarity of the pyrazole ring and the nature of intermolecular hydrogen bonding. nsf.gov An XRD analysis of this compound would be expected to elucidate the conformation of the hydroxymethyl group relative to the pyrazole ring and to detail the hydrogen bonding network in the crystal lattice.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of a pyrazole derivative is influenced by the substituents on the ring. For this compound, the pyrazole ring constitutes the primary chromophore. The absorption maxima (λmax) would be expected in the UV region, and the data can be used to monitor reactions or assess purity. While specific UV-Vis data for this compound is not available, kinetic studies of related pyrazoles have been monitored using UV-Vis spectroscopy. mdpi.com

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of a compound and to quantify its concentration in a sample. A typical HPLC method for this compound would likely employ a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound is a characteristic property under specific chromatographic conditions.

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table outlines a typical set of starting parameters for the HPLC analysis of this compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to identify the components in a mixture. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. A suitable mobile phase for TLC analysis would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

| Component | Function | Example |

| Stationary Phase | Silica gel coated plate | Silica Gel 60 F254 |

| Mobile Phase | Mixture of a nonpolar and a polar solvent | Hexane:Ethyl Acetate (1:1) |

| Visualization | UV light (254 nm) or chemical stain | Potassium permanganate (B83412) stain |

This table describes the typical components and conditions for TLC analysis of this compound.

Chromatographic Methods for Purity and Isomer Separation

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. For this compound, GC is instrumental in assessing the purity of a sample by separating the main compound from any volatile impurities, starting materials, or byproducts from its synthesis. The method typically involves injecting a vaporized sample into a chromatographic column, where components are separated based on their boiling points and interactions with the stationary phase.

In a typical GC analysis, the compound is dissolved in a suitable solvent and injected into the GC system, which is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.gov The retention time, the time it takes for a compound to travel through the column, is a key characteristic used for identification. The choice of the GC column, with a specific stationary phase, is critical for achieving good separation. For polar compounds like pyrazole derivatives, columns with polar stationary phases are often employed. nih.gov

Research on related pyrazole compounds demonstrates that GC-MS is effective for their characterization. researchgate.net For instance, studies on various pyrazole pesticides have established robust GC methods for their quantification in complex matrices. jeol.com The fragmentation patterns observed in the mass spectrometer provide structural information that confirms the identity of the eluted compounds. While specific GC parameters for this compound are not extensively published, a hypothetical set of conditions can be derived from established methods for similar analytes. nih.govmdpi.com

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis

This table presents a hypothetical but realistic set of parameters for the GC analysis of this compound, based on methods used for similar pyrazole derivatives.

| Parameter | Value/Description |

|---|---|

| GC System | Agilent 8890 GC System or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar polar column |

| Injector Temperature | 250 °C |

| Injection Mode | Split (10:1 ratio) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Mass Range | 40-400 m/z |

| Expected Retention Time | ~12.5 - 13.5 minutes |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for the direct detection of species with unpaired electrons, such as free radicals. unito.itnih.gov In the context of this compound, EPR spectroscopy would be an invaluable tool for investigating its potential to form radical species, for instance, under conditions of oxidative stress, UV irradiation, or during certain chemical reactions. nih.gov The formation of such radicals can be indicative of degradation pathways or reactive intermediates.

The principles of EPR involve placing a sample in a strong magnetic field and irradiating it with microwaves. ethz.ch The absorption of microwave energy is detected when the energy matches the splitting of the electron spin states, which is dependent on the magnetic field. The resulting EPR spectrum provides information about the electronic structure of the paramagnetic species. Key parameters derived from an EPR spectrum include the g-value, which is characteristic of the radical, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ¹⁹F).

While no specific EPR studies on this compound are currently documented, the technique has been successfully applied to study radicals in other fluorinated and heterocyclic systems. nih.govnih.gov For example, EPR has been used to characterize radical adducts in various biological and chemical systems. nih.govresearchgate.net If this compound were to form a radical, the presence of the fluorine atom (¹⁹F, nuclear spin I=1/2) and two nitrogen atoms (¹⁴N, nuclear spin I=1) in the pyrazole ring would be expected to produce characteristic hyperfine splittings in the EPR spectrum, providing a unique fingerprint for the radical's structure.

Table 2: Predicted EPR Spectroscopic Parameters for a Hypothetical Radical of this compound

This table outlines the expected parameters that would be measured if a radical species of this compound were to be analyzed by EPR spectroscopy. The values are illustrative and based on typical ranges for similar organic radicals.

| Parameter | Predicted Value/Range | Information Gained |

|---|---|---|

| g-value | ~2.003 - 2.005 | Identification of the radical type (e.g., carbon-centered, nitrogen-centered). |

| ¹⁹F Hyperfine Coupling (aF) | 5 - 50 G | Confirms the presence and location of the fluorine atom relative to the unpaired electron. |

| ¹⁴N Hyperfine Coupling (aN1) | 1 - 15 G | Provides information on the spin density distribution on the first nitrogen atom of the pyrazole ring. |

| ¹⁴N Hyperfine Coupling (aN2) | 1 - 15 G | Provides information on the spin density distribution on the second nitrogen atom of the pyrazole ring. |

| ¹H Hyperfine Coupling (aH) | 0.1 - 10 G | Reveals interactions with protons on the methyl and methanol groups, helping to map the radical's structure. |

| Linewidth | 0.1 - 2.0 G | Gives insights into the dynamics and environment of the radical species. |

Chemical Transformations and Derivatization Strategies of 4 Fluoro 1 Methylpyrazole 5 Methanol

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group is a versatile functional handle that can be readily converted into other functionalities, providing access to a range of derivatives.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of 4-Fluoro-1-methylpyrazole-5-methanol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidation to the corresponding aldehyde, 4-fluoro-1-methyl-1H-pyrazole-5-carbaldehyde, can be achieved using a variety of modern reagents that are known to be selective for the conversion of primary alcohols to aldehydes without over-oxidation. These methods are particularly valuable as they avoid the use of toxic heavy metals like chromium. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is a widely used and effective method. organic-chemistry.orggoogle.com Another powerful and mild alternative is the Dess-Martin periodinane (DMP) oxidation, which is known for its operational simplicity and tolerance of various functional groups. igmpublication.org An alternative to the classical Swern oxidation that is milder and uses less hazardous reagents involves the activation of DMSO with 2,4,6-trichloro arkat-usa.orgorganic-chemistry.orgnih.govtriazine (cyanuric chloride). organic-chemistry.orgnih.gov

For the synthesis of the corresponding carboxylic acid, 4-fluoro-1-methyl-1H-pyrazole-5-carboxylic acid, stronger oxidizing agents are required. While direct oxidation of the alcohol is feasible, a common synthetic route involves the hydrolysis of a corresponding ester, which can be formed from the alcohol.

| Starting Material | Product | Reagent(s) | Reaction Type |

| This compound | 4-Fluoro-1-methyl-1H-pyrazole-5-carbaldehyde | DMSO, Oxalyl chloride, Triethylamine | Swern Oxidation |

| This compound | 4-Fluoro-1-methyl-1H-pyrazole-5-carbaldehyde | Dess-Martin Periodinane | Dess-Martin Oxidation |

| This compound | 4-Fluoro-1-methyl-1H-pyrazole-5-carboxylic acid | Strong Oxidizing Agent (e.g., KMnO4) | Oxidation |

Reduction Reactions

While the hydroxymethyl group is already in a reduced state, further reduction is not a common transformation for this specific functional group. However, if the hydroxymethyl group is first oxidized to an aldehyde or a carboxylic acid derivative (such as an ester), these can then be reduced. For instance, the corresponding aldehyde could be reduced back to the alcohol using mild reducing agents like sodium borohydride (B1222165). More robust reducing agents such as lithium aluminum hydride (LiAlH4) would also effect this transformation and are capable of reducing ester derivatives back to the primary alcohol. nih.gov

Esterification and Etherification for Protecting Groups or Analogues

The hydroxyl group of this compound can be readily converted into esters and ethers. These transformations are useful for installing protecting groups or for the synthesis of analogues with modified properties.

Esterification can be achieved through reaction with an acid chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. nih.govyoutube.com For example, reaction with acetic anhydride would yield (4-fluoro-1-methyl-1H-pyrazol-5-yl)methyl acetate. nih.gov The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can significantly accelerate the acylation reaction. nih.govresearchgate.net

Etherification is commonly carried out via the Williamson ether synthesis. nih.govrsc.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. For example, reaction with methyl iodide after deprotonation would yield 5-(methoxymethyl)-4-fluoro-1-methyl-1H-pyrazole.

| Reaction Type | Reagent 1 | Reagent 2 | Product |

| Esterification | Acetic Anhydride | Pyridine | (4-Fluoro-1-methyl-1H-pyrazol-5-yl)methyl acetate |

| Etherification | Sodium Hydride | Methyl Iodide | 5-(Methoxymethyl)-4-fluoro-1-methyl-1H-pyrazole |

Conversion to Halides and Other Leaving Groups